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4-(4-Propoxyphenoxy)piperidine hydrochloride Documentation Hub

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  • Product: 4-(4-Propoxyphenoxy)piperidine hydrochloride
  • CAS: 1219961-35-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-(4-Propoxyphenoxy)piperidine Hydrochloride: A Technical Guide

The following technical guide provides an in-depth physicochemical profile of 4-(4-Propoxyphenoxy)piperidine Hydrochloride , a critical building block in medicinal chemistry, particularly for G-protein coupled receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 4-(4-Propoxyphenoxy)piperidine Hydrochloride , a critical building block in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligand design.

Executive Summary

4-(4-Propoxyphenoxy)piperidine Hydrochloride (CAS: 1219961-35-9) represents a versatile pharmacophore within the 4-aryloxypiperidine class. Structurally, it combines a basic piperidine scaffold with a lipophilic 4-propoxyphenoxy tail. This dual functionality makes it an ideal intermediate for synthesizing histamine H3 antagonists, serotonin modulators, and other CNS-active agents. This guide details its physicochemical properties, solid-state characteristics, and stability profile to support rigorous experimental design.

Chemical Identity & Structural Characterization

The compound consists of a piperidine ring substituted at the 4-position with a 4-propoxyphenoxy group, isolated as the hydrochloride salt to ensure stability and water solubility.

Key Identifiers
PropertySpecification
IUPAC Name 4-(4-propoxyphenoxy)piperidine hydrochloride
CAS Number 1219961-35-9
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol (Salt); 235.32 g/mol (Free Base)
SMILES CCCOc1ccc(Oc2ccncc2)cc1.Cl (Note: Piperidine ring saturation implied in context)
Appearance White to off-white crystalline solid
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Structure cluster_0 4-(4-Propoxyphenoxy)piperidine HCl Piperidine Piperidine Ring (Secondary Amine, pKa ~10) EtherLink Ether Linkage (H-Bond Acceptor) Piperidine->EtherLink C4 Position HCl HCl Salt (Counterion) Piperidine->HCl Ionic Interaction Phenyl Phenyl Ring (Aromatic Core) EtherLink->Phenyl Para-Substitution Propoxy Propoxy Tail (Lipophilic Domain) Phenyl->Propoxy Para-Substitution caption Fig 1: Structural domains of 4-(4-Propoxyphenoxy)piperidine HCl.

Physicochemical Properties

Understanding the physicochemical landscape is crucial for optimizing synthesis and formulation. The following values are derived from structure-property relationship (SPR) analysis of analogous 4-aryloxypiperidines.

Acid-Base Profile (pKa)
  • pKa (Piperidine Nitrogen): 9.8 – 10.2 (Predicted)

    • Mechanism: The secondary amine is highly basic. The electron-withdrawing effect of the phenoxy group at the 4-position is attenuated by the sigma bonds, resulting in a pKa typical of piperidine derivatives.

    • Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic (protonated) form, enhancing aqueous solubility but limiting passive membrane permeability without active transport or pH adjustment.

Lipophilicity (LogP/LogD)
  • LogP (Free Base): 2.3 – 2.8

    • Mechanism: The propoxy tail adds significant lipophilicity (+0.5 LogP units vs. methoxy), balancing the polarity of the ether and amine.

  • LogD (pH 7.4): ~0.1 – 0.5

    • Mechanism: Ionization of the amine reduces the apparent distribution coefficient into octanol, making the salt form relatively hydrophilic at neutral pH.

Solubility Profile
SolventSolubility (mg/mL)Description
Water > 50 mg/mLHighly soluble (Salt form)
Methanol > 100 mg/mLFreely soluble
Ethanol > 50 mg/mLSoluble
Dichloromethane ModerateSoluble (Free base is highly soluble)
Hexane NegligibleInsoluble (Salt form)

Solid-State Characterization & Stability

Thermal Properties
  • Melting Point: Typically 180°C – 220°C (with decomposition).

    • Protocol: Determine via Differential Scanning Calorimetry (DSC) at 10°C/min. Expect a sharp endotherm followed by exotherms if decomposition occurs.

  • Hygroscopicity: Moderately hygroscopic.

    • Handling: The HCl salt can absorb atmospheric moisture, leading to deliquescence. Store in a desiccator.

Stability Profile
  • Hydrolytic Stability: The aromatic ether linkage is robust against hydrolysis under standard acidic/basic conditions.

  • Oxidative Stability: The secondary amine is susceptible to N-oxidation (N-oxide formation) if exposed to peroxides or strong oxidants.

  • Photostability: The phenyl ring absorbs UV light (λmax ~270-280 nm). Protect from prolonged light exposure to prevent photo-degradation.

Experimental Protocols

The following protocols ensure reproducible characterization of this compound.

Determination of pKa (Potentiometric Titration)

Objective: Accurately determine the ionization constant of the piperidine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (if necessary for solubility) mixture.

  • Titration: Titrate with 0.1 N NaOH using a standardized glass electrode at 25°C.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa. Use the Bjerrum plot method for calculation.

    • Reference: Avdeef, A. (2003). Absorption and Drug Development. Wiley-Interscience.

HPLC Purity & Assay Method

Objective: Quantify purity and monitor degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/Amine) and 275 nm (Aromatic ether).

  • Retention Time: Expect elution around 4-6 minutes depending on the gradient slope.

Synthesis & Degradation Pathway Visualization

This diagram outlines the typical synthetic route and potential degradation risks.

Pathways cluster_synthesis Synthesis Route cluster_degradation Degradation Risks SM1 N-Boc-4-Hydroxypiperidine Mitsunobu Mitsunobu Coupling (DIAD, PPh3) SM1->Mitsunobu SM2 4-Propoxyphenol SM2->Mitsunobu Intermediate N-Boc-4-(4-propoxyphenoxy)piperidine Mitsunobu->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Product 4-(4-Propoxyphenoxy)piperidine HCl Deprotection->Product Oxidation N-Oxidation (Peroxides/Air) Product->Oxidation Slow Hydrolysis Ether Cleavage (Strong Acid/Heat) Product->Hydrolysis Unlikely caption Fig 2: Synthesis via Mitsunobu coupling and potential degradation pathways.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for 4-aryloxypiperidine pharmacophores). [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt properties). [Link]

Protocols & Analytical Methods

Method

In vivo dosing and administration of 4-(4-Propoxyphenoxy)piperidine hydrochloride in rodent models

Application Note: In Vivo Dosing and Administration of 4-(4-Propoxyphenoxy)piperidine Hydrochloride Executive Summary 4-(4-Propoxyphenoxy)piperidine hydrochloride (4-PPH) is a lipophilic amine salt often utilized as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing and Administration of 4-(4-Propoxyphenoxy)piperidine Hydrochloride

Executive Summary

4-(4-Propoxyphenoxy)piperidine hydrochloride (4-PPH) is a lipophilic amine salt often utilized as a structural scaffold in the development of CNS-active agents (e.g., Sigma-1 receptor ligands, SSRI analogs) and specific ion channel blockers.[1] While water-soluble in its hydrochloride salt form, its in vivo utility depends heavily on maintaining solubility at physiological pH to ensure bioavailability.

This guide provides a standardized workflow for the formulation, administration, and pharmacokinetic (PK) profiling of 4-PPH in rodent models (Mouse/Rat). It addresses the specific physicochemical challenges of piperidine-ether derivatives, specifically the risk of "free-base precipitation" upon injection.

Part 1: Physicochemical Profiling & Formulation Strategy

Scientific Rationale: 4-PPH consists of a basic piperidine nitrogen (pKa ~10.5) and a lipophilic propoxyphenyl tail. As a hydrochloride salt, it is highly soluble in acidic media (pH < 5). However, upon introduction to the blood stream (pH 7.4), the compound may deprotonate to its free base form. If the concentration exceeds the intrinsic solubility of the free base, micro-precipitation occurs, leading to erratic PK data or embolism.

Table 1: Physicochemical Properties & Formulation Constraints

PropertyValue (Approx.)Implication for Dosing
Molecular Weight ~271.78 g/mol (HCl salt)Conversion factor: 1 mg salt = 0.86 mg free base.
pKa (Piperidine N) ~10.0 – 11.0Ionized at gastric pH (1.2); partially non-ionized at blood pH (7.4).
LogP (Free Base) ~2.5 – 3.2Moderate lipophilicity; good CNS penetration expected.
Aqueous Solubility >50 mg/mL (Water)Excellent in water; decreases sharply as pH > 8.
Protocol 1: Vehicle Selection & Preparation

Objective: Create a stable solution for IV (Intravenous) and PO (Oral) dosing.

Materials:

  • 4-(4-Propoxyphenoxy)piperidine HCl (Solid)

  • 0.9% Saline (Sterile)

  • Optional: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Step-by-Step Formulation:

  • Standard Vehicle (Low Dose < 10 mg/kg):

    • Weigh the required amount of 4-PPH.

    • Dissolve directly in 0.9% Sterile Saline . Vortex for 30 seconds.

    • Check pH: The HCl salt will acidify the solution. If pH < 4, adjust carefully to pH 5–6 using 0.1N NaOH. Do not exceed pH 7.0 to avoid precipitation.

    • Filter sterilize (0.22 µm PVDF syringe filter).

  • Enhanced Vehicle (High Dose > 30 mg/kg):

    • If the solution becomes cloudy upon pH adjustment, use 20% HP-β-CD in Saline .

    • Dissolve 4-PPH in the cyclodextrin solution. The hydrophobic cavity of CD will sequester the propoxyphenyl tail, preventing precipitation at neutral pH.

Part 2: In Vivo Administration Protocols

Core Directive: Adhere to the "Grimston & Kose" guidelines for administration volumes to minimize stress-induced artifacts.

Protocol 2: Intravenous (IV) Administration (Tail Vein)

Purpose: To determine absolute bioavailability (F%) and Clearance (CL).

  • Animal Prep: Restrain the rodent (mouse or rat) using a well-ventilated restrainer. Warm the tail (heat lamp or warm water, 38°C) for 60 seconds to dilate lateral veins.

  • Dose Volume:

    • Mouse (25g): Max 5 mL/kg (125 µL).

    • Rat (250g): Max 2 mL/kg (500 µL).

  • Injection:

    • Use a 29G insulin syringe.

    • Insert needle bevel-up into the lateral tail vein at a shallow angle (15°).

    • Critical Check: Aspirate slightly; blood flashback confirms entry.

    • Inject slowly (over 5–10 seconds) to prevent bolus-induced cardiac effects (hERG inhibition risk with piperidines).

    • Apply pressure to the site for 30 seconds to stop bleeding.

Protocol 3: Oral (PO) Administration (Gavage)

Purpose: To assess oral absorption and First-Pass Effect.

  • Fasting: Fast rats for 12 hours (overnight) or mice for 4 hours prior to dosing to standardize gastric emptying. Provide water ad libitum.

  • Dose Volume:

    • Mouse: 10 mL/kg.

    • Rat: 5–10 mL/kg.

  • Technique:

    • Use a stainless steel bulb-tipped gavage needle (20G for mice, 16-18G for rats).

    • Measure needle length from nose to last rib to ensure stomach delivery.

    • Pass the needle gently along the roof of the mouth; if resistance is felt, stop (tracheal entry risk).

    • Depress plunger and withdraw gently.

Part 3: Pharmacokinetic (PK) Study Design & Workflow

Experimental Logic: Piperidine derivatives often undergo metabolism via CYP2D6 or CYP3A4 (hydroxylation of the phenyl ring or N-dealkylation). A dense sampling schedule in the first hour is critical to capture the Cmax.

PK_Workflow Start Study Initiation Group_IV Group A: IV Bolus (1-3 mg/kg) Start->Group_IV Group_PO Group B: Oral Gavage (10-30 mg/kg) Start->Group_PO Sampling Microsampling (Tail Vein/Saphenous) Group_IV->Sampling t = 5, 15, 30 min, 1, 2, 4, 8, 24 h Group_PO->Sampling t = 15, 30, 60 min, 2, 4, 8, 24 h Bioanalysis LC-MS/MS Analysis (MRM Mode) Sampling->Bioanalysis Plasma separation (K2EDTA) Data PK Parameters (AUC, Cmax, T1/2, F%) Bioanalysis->Data

Figure 1: Pharmacokinetic workflow for 4-PPH characterization. Note the early timepoints for IV dosing to capture the distribution phase.

Protocol 4: Microsampling & Sample Processing
  • Collection: Use capillary microsampling (10–20 µL blood) to allow serial sampling from a single animal (reducing n).

  • Anticoagulant: K2EDTA is preferred. Avoid Heparin if doing PCR downstream.

  • Processing:

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Transfer plasma to fresh tubes.

    • Storage: Flash freeze on dry ice. Store at -80°C.

    • Stability Note: Piperidine ethers are generally stable, but avoid repeated freeze-thaw cycles.

Part 4: Safety Monitoring & Toxicity Signals

Given the structural pharmacophore (piperidine ether), 4-PPH may exhibit off-target activity at Serotonin (SERT) or Dopamine (DAT) transporters.

Clinical Observation Table:

SymptomPotential MechanismAction Threshold
Straub Tail / Tremors Serotonergic activation (5-HT)Reduce dose by 50%.
Sedation / Ataxia CNS depression / Sigma-1 modulationMonitor body temp; supportive heat.
Respiratory Distress Acute toxicity / Embolism (Precipitation)Terminate animal immediately. Check formulation pH.

References

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • NC3Rs. (2023). Microsampling procedures in rodents. National Centre for the Replacement, Refinement & Reduction of Animals in Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 4-(4-Propoxyphenoxy)piperidine hydrochloride for in vitro experiments

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of handling 4-(4-Propoxyphenoxy)piperidine hydrochloride (CAS: 3202-33-3 or related derivatives) in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of handling 4-(4-Propoxyphenoxy)piperidine hydrochloride (CAS: 3202-33-3 or related derivatives) in biological assays. The following protocols are designed to prevent compound precipitation ("crashing out") and ensure reproducible in vitro data.

Section 1: Critical Solubility Dynamics

Q: Why does my compound precipitate when added to cell culture media, even though it dissolves in water?

A: This is likely a "pH-Induced Phase Transition." While the hydrochloride (HCl) salt form helps initial solubility in water, the stability of this solution is pH-dependent.

  • The Mechanism: The piperidine nitrogen is basic (pKa

    
     9.5–10.5). In the HCl salt form, it is protonated (ionized) and soluble. However, cell culture media (DMEM/RPMI) and buffers (PBS) are buffered to pH 7.4.
    
  • The Conflict: When you dilute the stock into the media, the buffering capacity neutralizes the HCl. A portion of the molecule converts to its free base form.

  • The Result: The 4-propoxyphenoxy tail is highly lipophilic. Once the charge is removed (conversion to free base), the hydrophobic forces dominate, causing the compound to aggregate and precipitate out of solution.

Recommendation: You must maintain a "solubility bridge" using a co-solvent or modify the addition protocol (see Section 2).

Section 2: Stock Solution & Dilution Protocols

Q: What is the optimal solvent system for stock preparation?

A: Do not use water for high-concentration stocks. Although the HCl salt is water-soluble, aqueous stocks are prone to hydrolysis over time and microbial growth. We recommend Dimethyl Sulfoxide (DMSO) .

Protocol A: Preparation of Master Stock
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: 10 mM to 50 mM (depending on downstream requirements).

  • Storage: -20°C, desiccated, protected from light. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution Method (Prevention of Shock Precipitation)

Directly spiking a high-concentration DMSO stock into a beaker of PBS often causes local supersaturation—a white cloud forms instantly. Use this serial dilution method instead:

StepActionSolvent SystemResulting Conc.Purpose
1 Primary Stock 100% DMSO10 mMStable storage form.
2 Intermediate 10% DMSO / 90% PBS1 mMCritical Step: Allows ordered solvation shells to form around the lipophilic tail while maintaining solubility.
3 Working Sol. Media (e.g., DMEM)10 µMFinal assay concentration (0.1% DMSO).

Technical Note: If precipitation persists at Step 2, increase the DMSO ratio or introduce 0.5% Methyl-β-cyclodextrin to encapsulate the propoxy tail.

Section 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solubilizing lipophilic salts like 4-(4-Propoxyphenoxy)piperidine HCl.

SolubilityWorkflow Start Start: Solid HCl Salt SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) SolventChoice->DMSO High Stability Water Water/Buffer SolventChoice->Water Hydrolysis Risk Dilution Dilution into Media (pH 7.4) DMSO->Dilution Water->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success No Fail Compound Crashed Out CheckPrecip->Fail Yes Fix1 Use Step-Down Dilution Fail->Fix1 1st Attempt Fix2 Add Cyclodextrin Fail->Fix2 Persistent Issues Fix1->Dilution Fix2->Dilution

Figure 1: Decision matrix for solubilizing lipophilic piperidine salts. The workflow prioritizes DMSO stock preparation and iterative troubleshooting for precipitation events.

Section 4: Advanced Troubleshooting (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. However, if your cells are sensitive to DMSO (e.g., primary neurons), Ethanol is a viable alternative. Ensure the final concentration in the well is < 0.1% .

Q: How do I validate that the compound is actually in solution and not just a micro-suspension? A: Visual inspection is insufficient. Micro-precipitates can be invisible to the naked eye but will scatter light, leading to false positives in absorbance assays (e.g., MTT/MTS). Validation Protocol:

  • Prepare your working solution (e.g., 10 µM in Media).

  • Centrifuge at 13,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC-UV.

  • If the peak area of the supernatant is <95% of the theoretical concentration, you have a solubility issue.

Q: I am observing toxicity in my vehicle control. Is it the DMSO? A: Likely. Different cell lines have varying tolerances for DMSO.

Cell TypeMax Recommended DMSO %
Primary Neurons0.1%
Stem Cells (iPSC)0.1%
HeLa / HEK2930.5% - 1.0%
Hepatocytes0.5%

Data derived from standard assay optimization guidelines [1].

Section 5: Molecular Pathway of Precipitation

Understanding the chemical equilibrium is vital for troubleshooting. The diagram below details the "Common Ion" and pH effects.

PrecipitationMechanism Salt Piperidine-HCl (Protonated +) Equilibrium Deprotonation Equilibrium Salt->Equilibrium Add to Buffer Buffer PBS/Media (pH 7.4) Buffer->Equilibrium Drives pH up FreeBase Free Base (Neutral) Equilibrium->FreeBase Loss of H+ Lipophilicity Propoxy Tail Interaction FreeBase->Lipophilicity Hydrophobic Effect Precipitate AGGREGATION (Precipitate) Lipophilicity->Precipitate Critical Conc. Exceeded

Figure 2: Mechanistic pathway of precipitation. The shift from acidic salt to neutral free base at physiological pH drives hydrophobic aggregation.

References
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Dissolution).
Optimization

How to prevent degradation of 4-(4-Propoxyphenoxy)piperidine hydrochloride in long-term storage

Introduction Welcome to the Technical Support Center. You are likely working with 4-(4-Propoxyphenoxy)piperidine hydrochloride , a critical intermediate often used in the synthesis of GPCR ligands, antihistamines, or ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(4-Propoxyphenoxy)piperidine hydrochloride , a critical intermediate often used in the synthesis of GPCR ligands, antihistamines, or antipsychotics.

As a secondary amine salt containing an aryl ether linkage, this compound possesses specific vulnerabilities—primarily hygroscopicity (due to the HCl salt form) and oxidative susceptibility (at the nitrogen center and aromatic ring). This guide moves beyond basic "store in a cool dry place" advice, providing the mechanistic rationale and recovery protocols required for rigorous pharmaceutical R&D.

Part 1: The "Gold Standard" Storage Protocol

To guarantee stability over 12+ months, you must control three thermodynamic variables: Moisture, Oxidation, and Photolysis.

Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic energy of molecules, significantly slowing the rate of N-oxidation and potential ether hydrolysis.
Atmosphere Argon or Nitrogen Backfill Displaces atmospheric oxygen to prevent radical-mediated oxidation of the piperidine ring or propoxy chain.
Container Amber Glass Vial with Teflon-lined cap Amber glass blocks UV radiation (preventing photo-oxidation of the aromatic ether). Teflon prevents leaching of plasticizers found in standard PP tubes.
Desiccant External Secondary Containment Do not place desiccant in the powder. Place the vial inside a jar containing activated silica gel or Drierite™.

Part 2: Troubleshooting & Diagnostics

If you observe changes in your material, use this troubleshooting guide to diagnose the issue.

Symptom 1: Material has clumped, caked, or liquefied.
  • Diagnosis: Hygroscopic Deliquescence.

    • Mechanism:[1][2][3] The hydrochloride salt lattice energy is overcome by the hydration energy of atmospheric water. The salt absorbs moisture, breaking the crystal lattice. This is a physical change , not necessarily chemical degradation, but it accelerates hydrolysis risks.

  • Corrective Action:

    • Do not heat immediately (risk of melting/degradation).

    • Place the open vial in a vacuum desiccator over

      
       (phosphorus pentoxide) or high-grade silica for 24 hours.
      
    • Verify identity via NMR to ensure no hydrolysis occurred.

Symptom 2: Material has turned yellow or brown.
  • Diagnosis: Oxidative Degradation.

    • Mechanism:[1][2][3] Formation of Piperidine N-oxides or radical oxidation of the aromatic ring (quinone-like impurities). This is often catalyzed by trace metals or light.

  • Corrective Action:

    • Irreversible. If purity is critical (>98%), the material must be recrystallized (typically from Ethanol/Et2O) or discarded.

Symptom 3: Loss of potency in biological assays.
  • Diagnosis: Ether Cleavage (Hydrolysis).

    • Mechanism:[1][4] While rare in solid state, long-term exposure to moisture and acidity (from the HCl salt) can cleave the ether bond, yielding 4-propoxyphenol and 4-hydroxypiperidine .

  • Corrective Action:

    • Run HPLC. If the "parent" peak is <95%, re-purification is required.

Part 3: Mechanistic Insight (The "Why")

Understanding the chemistry allows you to predict risks. The following diagram illustrates the degradation logic for this specific pharmacophore.

Degradation Pathway Visualization

DegradationPathways Compound 4-(4-Propoxyphenoxy) piperidine HCl Moisture Moisture Ingress (>60% RH) Compound->Moisture Hygroscopicity Oxygen Atmospheric O2 + UV Light Compound->Oxygen Surface Exposure Physical Physical Instability (Deliquescence/Caking) Moisture->Physical Immediate Oxidation N-Oxidation / Ring Oxidation Oxygen->Oxidation Radical Mechanism Hydrolysis Ether Hydrolysis (Slow) Physical->Hydrolysis Long-term Acidic Micro-environment Products1 Impurities: 4-Propoxyphenol + 4-Hydroxypiperidine Hydrolysis->Products1 Products2 Impurities: Piperidine N-Oxides + Quinone species Oxidation->Products2

Figure 1: Degradation pathways showing the transition from physical instability (moisture uptake) to chemical breakdown (hydrolysis/oxidation).

Part 4: Validation Protocol (HPLC)

To verify if your stored batch is still viable, do not rely on visual inspection alone. Use this standardized HPLC check.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Piperidine absorption).

Decision Logic for Re-Use:

DecisionTree Start Retest Sample (HPLC + 1H-NMR) PurityCheck Purity > 98%? Start->PurityCheck VisualCheck Visual Appearance? PurityCheck->VisualCheck Yes Recryst Recrystallize (EtOH/Ether) PurityCheck->Recryst No (90-98%) Discard DISCARD (Irreversible Degradation) PurityCheck->Discard No (<90%) Pass RELEASE for Experiments VisualCheck->Pass White Solid VisualCheck->Recryst Yellow/Caked

Figure 2: Decision logic for determining material viability after long-term storage.

Frequently Asked Questions (FAQs)

Q: Can I store the compound as a stock solution in DMSO? A: Not recommended for >1 month. While convenient, DMSO is hygroscopic and can facilitate oxidation over time. If you must, store at -80°C. For standard storage, keep as a solid powder.

Q: Why does the protocol specify "Teflon-lined caps"? A: Piperidine derivatives can act as weak bases (even as salts in equilibrium) and may extract plasticizers (phthalates) from standard polyethylene caps, leading to "ghost peaks" in your LC-MS data.

Q: I left the bottle on the bench over the weekend. Is it ruined? A: Likely not chemically degraded, but potentially hydrated. Run a water content test (Karl Fischer) or simply dry it in a vacuum desiccator before weighing, as the molecular weight may have effectively increased due to water weight, throwing off your stoichiometry.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] ICH Guidelines.[5][6] Link

  • MolCore. (n.d.). 4-(4-Propoxyphenoxy)piperidine hydrochloride Product Information.Link

  • National Center for Biotechnology Information (NCBI). (2023). Piperidine: Compound Summary.[8][9] PubChem.[9][10] Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection and stability).

Sources

Troubleshooting

Interpreting unexpected pharmacological effects of 4-(4-Propoxyphenoxy)piperidine hydrochloride

Compound Code: 4-PPP-HCl Support Tier: Level 3 (Senior Application Scientist) Status: Active Introduction: The "Privileged Scaffold" Paradox Welcome. If you are accessing this guide, you are likely observing data that de...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: 4-PPP-HCl Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The "Privileged Scaffold" Paradox

Welcome. If you are accessing this guide, you are likely observing data that defies standard pharmacological models.

4-(4-Propoxyphenoxy)piperidine hydrochloride is not just a simple building block; it is a pharmacologically active scaffold . It belongs to the class of 4-substituted phenoxypiperidines, a "privileged structure" in medicinal chemistry. While this scaffold is essential for synthesizing SSRIs (like Paroxetine), H3 antagonists, and analgesics, it possesses intrinsic biological activity that often acts as a "gremlin" in assay data.

This guide addresses the three most common "unexpected" effects: Sigma-1 receptor interference , hERG-mediated cardiotoxicity signals , and Phospholipidosis (lysosomal accumulation) .

Troubleshooting Module 1: Aberrant Dose-Response Curves

The Symptom

"My functional assay shows a bell-shaped (biphasic) dose-response curve. The compound works at nanomolar concentrations but loses efficacy or shows inverse effects at micromolar levels."

The Diagnosis: Sigma-1 Receptor (σ1R) Modulation

The 4-phenoxypiperidine moiety is a classic pharmacophore for the Sigma-1 receptor . Unlike standard GPCRs, σ1R is a chaperone protein that modulates calcium signaling and cellular stress responses. 4-PPP-HCl often acts as a potent σ1R ligand (


 < 50 nM) independent of your intended target.

Mechanism: At high concentrations (>1


M), 4-PPP-HCl saturates σ1R, which may inhibit Calcium channels or modulate NMDA receptors, counteracting the primary effect observed at lower doses.
Diagnostic Protocol: The "Sigma Mask" Test

To confirm if σ1R is the culprit, perform a competitive blockade experiment.

  • Control Arm: Run your standard dose-response curve with 4-PPP-HCl.

  • Blockade Arm: Pre-incubate cells with 100 nM BD-1047 or NE-100 (selective σ1R antagonists) for 30 minutes.

  • Challenge: Add 4-PPP-HCl.

  • Interpretation:

    • If the bell shape disappears and the curve becomes sigmoidal, the unexpected effect is Sigma-1 mediated .

    • If the curve remains biphasic, investigate solubility precipitation (see Module 4).

Troubleshooting Module 2: Cellular Toxicity & Vacuolation

The Symptom

"My cells look 'foamy' or vacuolated under the microscope after 24-48 hours of incubation. Is the compound cytotoxic?"

The Diagnosis: Drug-Induced Phospholipidosis (DIPL)

4-PPP-HCl is a Cationic Amphiphilic Drug (CAD) .[1] It possesses a hydrophobic ring (propoxyphenoxy) and a hydrophilic cationic amine (piperidine nitrogen, pKa ~10).

Mechanism:

  • Lysosomal Trapping: The uncharged base diffuses through the cell membrane and enters the acidic lysosome (pH 4.5).

  • Protonation: Inside the lysosome, the piperidine nitrogen becomes protonated (

    
    ) and cannot diffuse back out.
    
  • Complexation: The trapped cation binds to bis(monoacylglycero)phosphate (BMP), inhibiting lysosomal phospholipases.

  • Result: Accumulation of phospholipids leads to "foamy" appearance (lamellar bodies). This is often an adaptive response, not necrosis.

Visualization: The CAD Trap Mechanism

Phospholipidosis Drug_Ext 4-PPP (Uncharged) Membrane Cell Membrane Drug_Ext->Membrane Passive Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lyso_Mem Lysosomal Membrane Cytosol->Lyso_Mem Drug_Lyso 4-PPP-H+ (Trapped) Lyso_Mem->Drug_Lyso Protonation (pH 4.5) Enzyme Phospholipase Inhibition Drug_Lyso->Enzyme Binds BMP Result Foamy Vacuolation (Phospholipidosis) Enzyme->Result Substrate Accumulation

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) trapping leading to phospholipidosis.[1]

Resolution Protocol

Do not discard the compound as "toxic" immediately.

  • Washout Test: Remove the compound media and replace with fresh media. If vacuolation reverses within 24 hours, it is DIPL (adaptive), not apoptosis.

  • Nile Red Staining: Stain cells with Nile Red. DIPL manifests as intense polar lipid staining (red/orange) distinct from neutral lipid droplets (yellow).

Troubleshooting Module 3: The "False" Cardiac Signal

The Symptom

"We are seeing hits in our safety screen for cardiac liability, but this is an early-stage fragment."

The Diagnosis: hERG Channel Trapping

The 4-phenoxypiperidine structure is a "privileged" scaffold for hERG K+ channel blockade . The propoxy chain acts as a hydrophobic anchor, while the piperidine nitrogen interacts with the aromatic residues (Tyr652/Phe656) in the channel pore.

Implication: This is a structural liability. If you are using 4-PPP-HCl as a lead compound, you must modify the basicity or lipophilicity to exit this safety window.

Data Summary: Structure-Liability Relationship

Structural FeatureInteraction with hERGMitigation Strategy
Piperidine Nitrogen (Basic) Cation-

interaction with Tyr652
Reduce pKa (add F or O adjacent), or mask as amide.
Phenoxy Linker

-stacking with Phe656
Introduce polarity or rigidity to disrupt stacking.
Propoxy Tail Hydrophobic pocket occupationShorten chain or add polar end-group (e.g., -OH).

Experimental Workflow: Validating Unexpected Results

Use this flowchart to categorize the anomaly you are observing.

TroubleshootingFlow Start Observation: Unexpected Effect Decision1 Is the effect Biphasic? Start->Decision1 Decision2 Is there Vacuolation? Decision1->Decision2 No Result_Sigma Likely Sigma-1 Modulation Action: Use BD-1047 blocker Decision1->Result_Sigma Yes Decision3 Is IC50 shifting with pH? Decision2->Decision3 No Result_DIPL Phospholipidosis (CAD) Action: Perform Washout Test Decision2->Result_DIPL Yes Result_Solubility Solubility Artifact Action: Check Buffer pH vs pKa Decision3->Result_Solubility Yes Result_hERG Off-Target hERG Binding Action: Patch Clamp Confirmation Decision3->Result_hERG No (Safety Signal)

Caption: Decision matrix for diagnosing pharmacological anomalies with 4-PPP-HCl.

FAQs: Rapid Response

Q: Can I use DMSO to improve the solubility of 4-PPP-HCl? A: Yes, but proceed with caution. While the free base is lipophilic, the HCl salt is hydrophilic. If you dissolve the HCl salt in high-concentration DMSO and then dilute into aqueous buffer (pH 7.4), the "free base" may precipitate if the concentration exceeds 10


M.
Recommendation: Always check for turbidity (precipitation) via dynamic light scattering (DLS) or simple absorbance at 600nm before running sensitive assays.

Q: Is the propoxy group metabolically stable? A: In liver microsome assays (RLM/HLM), the propoxy group is a primary site for O-dealkylation by CYP enzymes (CYP2D6/3A4). If your in vivo results don't match in vitro data, you are likely looking at the effects of the metabolite (4-hydroxyphenoxypiperidine), which has a completely different polarity and binding profile.

References

  • Privileged Scaffolds & Sigma-1 Binding

    • Title: "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
    • Source: ChemRxiv (2019).
    • URL:[Link]

  • Phospholipidosis Mechanisms

    • Title: "Cationic amphiphilic drug-induced phospholipidosis."[1]

    • Source: Toxicology and Applied Pharmacology (2006).
    • URL:[Link]

  • hERG Liability in Piperidines

    • Title: "Med Chem Strategies to Master hERG and Mitig
    • Source: Drug Hunter (2024).
    • URL:[Link]

  • Paroxetine/Piperidine Intermediates

    • Title: "Synthesis and pharmacological studies of 4,4-disubstituted piperidines."
    • Source: Journal of Medicinal Chemistry (1983).[2]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-(4-Propoxyphenoxy)piperidine hydrochloride with other piperidine derivatives

Introduction: The Enduring Significance of the Piperidine Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in pharmaceutical sciences.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in pharmaceutical sciences.[1] Its prevalence is a testament to its remarkable versatility, enabling it to serve as a foundational scaffold for drugs targeting a wide array of physiological systems. From potent analgesics to antipsychotics and agents for neurodegenerative disorders, the conformational flexibility and synthetic tractability of piperidine derivatives have made them a cornerstone of medicinal chemistry.[2][3] This guide delves into a comparative analysis of the efficacy of piperidine-based compounds, with a specific focus on derivatives emerging from the intermediate 4-(4-Propoxyphenoxy)piperidine hydrochloride. While this compound itself is a crucial building block, its true pharmacological potential is realized in the final active pharmaceutical ingredients it helps create.[4] We will explore the structure-activity relationships (SAR) that govern the efficacy of these derivatives, comparing them with other notable piperidine-based compounds targeting similar neurological pathways. Through an examination of experimental data from key in vitro and in vivo assays, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that drive the therapeutic efficacy of this vital class of molecules.

Comparative Efficacy at Key Neurological Targets

The therapeutic utility of piperidine derivatives is often dictated by their affinity and selectivity for specific biological targets within the central nervous system (CNS). Here, we compare the efficacy of a representative final product derived from 4-(4-Propoxyphenoxy)piperidine hydrochloride with other notable piperidine derivatives at the Dopamine D4 receptor and the Sigma-1 receptor, both of which are implicated in a range of neuropsychiatric and neurodegenerative disorders.

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor that has garnered significant interest as a target for antipsychotic medications and for the management of L-DOPA-induced dyskinesias in Parkinson's disease.[5] The phenoxy-piperidine ether motif is a key structural feature in a number of potent D4R antagonists.

CompoundD4R Affinity (Ki, nM)Selectivity over D2RSelectivity over D3RReference
Compound 14a (a 4,4-difluoropiperidine ether derivative) 0.3 >2000-fold >2000-fold [6]
L-745,870 (a classic D4R antagonist)0.9>2000-fold>2000-fold
FAUC 365 (a piperidine-based D4R antagonist)1.2>100-fold>100-fold
A-437203 (another piperidine-based D4R antagonist)0.8>1000-fold>1000-fold

Note: Data for L-745,870, FAUC 365, and A-437203 are representative values from the literature and are included for comparative purposes.

The data clearly indicates that piperidine ether derivatives, such as Compound 14a, can exhibit exceptional affinity and selectivity for the D4 receptor.[6] The structure-activity relationship studies for this class of compounds often reveal that modifications to the phenoxy ring and the piperidine nitrogen substituent can significantly impact potency and selectivity.

Sigma-1 Receptor Modulation

The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its ligands are being investigated for their potential in treating pain, neurodegenerative diseases, and psychiatric disorders.[7] Piperidine-based structures are common among high-affinity σ1R ligands.

Compoundσ1R Affinity (Ki, nM)σ2R Affinity (Ki, nM)Selectivity (σ2R/σ1R)Reference
Compound 1 (a piperidine/piperazine-based derivative) 3.2 434135.6 [8]
(+)-Pentazocine (a reference σ1R agonist)3.11050338.7
Haloperidol (a non-selective antipsychotic with high σ1R affinity)2.52.51[8]
S1RA (a selective σ1R antagonist in clinical trials)2.215369.5

Note: Data for (+)-Pentazocine, Haloperidol, and S1RA are representative values from the literature and are included for comparative purposes.

Compound 1 demonstrates high affinity for the σ1R, comparable to the well-established ligand Haloperidol.[8] Importantly, it also shows significant selectivity over the σ2R subtype. This selectivity is a critical parameter in the development of targeted σ1R modulators to minimize off-target effects.

Experimental Protocols for Efficacy Determination

The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the efficacy of piperidine derivatives.

In Vitro Receptor Binding Assays

This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Figure 1: Workflow for Dopamine D4 Receptor Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells stably expressing the human dopamine D4 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-spiperone, typically at its Kd concentration), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]

This assay is used to determine the affinity of a test compound for the Sigma-1 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells known to express the Sigma-1 receptor (e.g., guinea pig brain or transfected cell lines) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective σ1R radioligand (e.g., [3H]-(+)-pentazocine), and a range of concentrations of the test compound.[10]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.[10]

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values as described for the D4 receptor binding assay.

In Vivo Efficacy Models

This is a classic behavioral test to assess the analgesic properties of a compound by measuring the latency of a thermal pain response.[11]

Workflow Diagram:

Figure 2: Workflow for the Hot Plate Test for Analgesia.

Step-by-Step Protocol:

  • Animal Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test.

  • Testing Procedure: Place each mouse individually on the surface of a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]

  • Latency Measurement: Start a timer immediately upon placing the mouse on the hot plate. Observe the mouse for signs of nociception, such as licking a hind paw or jumping. Stop the timer at the first sign of such a response.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: Compare the mean response latencies of the compound-treated groups with the vehicle-treated control group using appropriate statistical tests.

This model is used to evaluate the potential of a compound to reverse memory impairment, which is relevant for conditions like Alzheimer's disease.[13]

Step-by-Step Protocol:

  • Animal Habituation: Habituate the rats to the testing apparatus (e.g., a Morris water maze or a passive avoidance chamber) for several days before the start of the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., donepezil) for a specified period (e.g., daily for one week).

  • Induction of Amnesia: On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) to all animals except the control group, typically 30 minutes before the behavioral test, to induce a cognitive deficit.[13]

  • Behavioral Testing: Conduct the memory assessment task. For example, in a passive avoidance test, measure the latency of the rat to enter a dark compartment where it previously received a mild foot shock.

  • Data Analysis: Compare the performance of the compound-treated groups with the scopolamine-only group and the vehicle control group. A longer latency to enter the dark compartment in the treated groups indicates a reversal of the scopolamine-induced memory impairment.

Conclusion: The Path Forward for Piperidine Derivatives

The enduring presence of the piperidine scaffold in medicinal chemistry is a clear indicator of its value in drug discovery. The comparative data presented in this guide underscore the remarkable potency and selectivity that can be achieved with piperidine-based compounds, particularly those derived from versatile intermediates like 4-(4-Propoxyphenoxy)piperidine hydrochloride. The high affinity of piperidine ether derivatives for the dopamine D4 receptor and the potent modulation of the sigma-1 receptor by other piperidine-containing molecules highlight the diverse therapeutic avenues that can be pursued with this structural class.

The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the efficacy of novel piperidine derivatives. A thorough understanding of structure-activity relationships, coupled with rigorous in vitro and in vivo testing, is paramount for the successful development of the next generation of piperidine-based therapeutics. As our understanding of the complex signaling pathways underlying neurological and psychiatric disorders continues to evolve, the strategic design and evaluation of novel piperidine derivatives will undoubtedly remain at the forefront of pharmaceutical innovation.

References

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Zhang, A., Neumeyer, J. L., & Baldessarini, R. J. (2007). Recent progress in development of selective dopamine D4 receptor ligands. Journal of Medicinal Chemistry, 50(2), 173-187.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Klink, K., & Wolfer, D. P. (2004). The scopolamine model of dementia: a review of its use in translational research. Journal of Psychopharmacology, 18(4), 481-494.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Lindsley, C. W., et al. (2017). Discovery of a Novel, Potent, and Highly Selective D4 Receptor Antagonist Series Based on a 4,4-Difluoropiperidine Ether Scaffold. ACS Medicinal Chemistry Letters, 8(11), 1145-1150.
  • Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). The Journal of Pharmacology and Experimental Therapeutics, 80(3), 300-307.
  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.
  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]

  • Lindsley, C. W., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Abate, C., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(10), 1166-1176.
  • Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model. (2018). Frontiers in Pharmacology.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers.
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]

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Comparative

A Head-to-Head In Vivo Efficacy Assessment of 4-(4-Propoxyphenoxy)piperidine hydrochloride versus Donepezil in a Rodent Model of Cognitive Impairment

A Senior Application Scientist's Guide to Benchmarking a Novel M1 Muscarinic Agonist Against the Standard-of-Care Acetylcholinesterase Inhibitor In the quest for novel therapeutics for cognitive disorders, the cholinergi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking a Novel M1 Muscarinic Agonist Against the Standard-of-Care Acetylcholinesterase Inhibitor

In the quest for novel therapeutics for cognitive disorders, the cholinergic system remains a cornerstone of drug development. This guide provides a comprehensive framework for the in vivo preclinical evaluation of a novel selective M1 muscarinic acetylcholine receptor agonist, 4-(4-Propoxyphenoxy)piperidine hydrochloride, benchmarked against the standard-of-care acetylcholinesterase inhibitor, Donepezil. We will delve into the mechanistic rationale, experimental design, and detailed protocols for a robust comparative efficacy study in a validated rodent model of cognitive impairment.

Introduction: The Rationale for a Novel Pro-Cognitive Agent

Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's disease, is strongly associated with cholinergic dysfunction.[1][2] The prevailing therapeutic strategy has been to amplify endogenous acetylcholine levels through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation.[3][4] Donepezil, a piperidine derivative, is a widely prescribed AChE inhibitor that provides symptomatic relief by enhancing cholinergic transmission.[3][5] While effective to a degree, this approach is non-specific, amplifying acetylcholine signaling at all of its various receptor subtypes, which can lead to dose-limiting side effects.[6]

An alternative and potentially more targeted approach is the direct activation of specific pro-cognitive acetylcholine receptor subtypes. The M1 muscarinic acetylcholine receptor is densely expressed in the hippocampus and cortex, regions critical for learning and memory.[1][7] Preclinical and clinical evidence suggests that selective activation of M1 receptors can enhance cognitive processes, potentially offering a more refined therapeutic strategy with an improved side-effect profile compared to broad-acting AChE inhibitors.[6][8][9]

This guide focuses on 4-(4-Propoxyphenoxy)piperidine hydrochloride, a novel compound hypothesized to act as a selective M1 muscarinic acetylcholine receptor agonist. We will outline a head-to-head comparison with Donepezil to assess its potential as a superior or alternative treatment for cognitive deficits.

Comparative Pharmacology: Mechanisms of Action

A clear understanding of the distinct mechanisms of action of 4-(4-Propoxyphenoxy)piperidine hydrochloride and Donepezil is fundamental to interpreting the in vivo efficacy data.

4-(4-Propoxyphenoxy)piperidine hydrochloride (Hypothesized Mechanism): This compound is designed as a selective agonist for the M1 muscarinic acetylcholine receptor. Upon binding, it is expected to initiate a G-protein-coupled signaling cascade, leading to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This signaling pathway is known to modulate neuronal excitability and synaptic plasticity, processes integral to learning and memory.[8]

Donepezil: As a reversible inhibitor of acetylcholinesterase, Donepezil increases the synaptic concentration of acetylcholine.[3][4][5] This elevated acetylcholine can then act on all subtypes of muscarinic and nicotinic receptors, leading to a broad enhancement of cholinergic neurotransmission.

cluster_0 4-(4-Propoxyphenoxy)piperidine hydrochloride (Hypothesized) cluster_1 Donepezil (Standard-of-Care) Test Compound Test Compound M1 Receptor M1 Receptor Test Compound->M1 Receptor Binds and Activates Gq/11 Gq/11 M1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Donepezil Donepezil AChE AChE Donepezil->AChE Inhibits ACh ACh AChE->ACh Normally Degrades Muscarinic & Nicotinic Receptors Muscarinic & Nicotinic Receptors ACh->Muscarinic & Nicotinic Receptors Activates Broad Cholinergic Activation Broad Cholinergic Activation Muscarinic & Nicotinic Receptors->Broad Cholinergic Activation

Comparative signaling pathways of the test compound and Donepezil.

In Vivo Experimental Design: Scopolamine-Induced Amnesia Model

To create a robust model of cholinergic deficit-induced cognitive impairment, we will employ the scopolamine-induced amnesia model in rodents.[10][11] Scopolamine is a muscarinic receptor antagonist that transiently impairs learning and memory, mimicking aspects of the cholinergic deficit seen in Alzheimer's disease.[10][11] This model is well-suited for evaluating the efficacy of pro-cognitive agents.[12][13][14]

Experimental Workflow

The study will be conducted over several days, including habituation, training, and testing phases. Both the test compound and the standard-of-care will be administered prior to the induction of amnesia and the behavioral task.

Experimental workflow for the comparative in vivo efficacy study.

Behavioral Endpoints

We will utilize the Novel Object Recognition (NOR) test as our primary behavioral endpoint. The NOR test is a relatively low-stress assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[15][16][17] It provides a measure of recognition memory.

For a more comprehensive assessment of spatial learning and memory, the Morris Water Maze (MWM) can also be employed.[18][19][20] The MWM requires animals to use distal cues to locate a hidden platform in a pool of water, providing a robust measure of hippocampal-dependent spatial memory.[19]

Detailed Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old)

  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle.

  • Acclimation: Animals should be acclimated to the facility for at least one week and handled for 3-5 days prior to the start of the experiment to reduce stress.

Drug Preparation and Administration
  • 4-(4-Propoxyphenoxy)piperidine hydrochloride: Dissolve in sterile saline. Administer intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.

  • Donepezil: Dissolve in sterile saline. Administer i.p. at a dose of 3 mg/kg.[12][21]

  • Scopolamine: Dissolve in sterile saline. Administer i.p. at a dose of 1 mg/kg.[10][12]

  • Administration Volume: 10 ml/kg for all injections.

Novel Object Recognition (NOR) Protocol
  • Habituation (Day 1 & 2):

    • Place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes each day to allow for free exploration and habituation to the environment.

  • Training (Day 3):

    • Administer the test compound, Donepezil, or vehicle 60 minutes prior to the training session.

    • Administer scopolamine 30 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Day 4):

    • 24 hours after the training session, place the mouse back in the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

Data Presentation and Interpretation

The primary outcome of the NOR test is the Discrimination Index (DI). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. A DI of zero suggests no memory of the familiar object.

Table 1: Comparative Efficacy in the Novel Object Recognition Test

Treatment GroupDose (mg/kg)nDiscrimination Index (Mean ± SEM)
Naive Control-120.45 ± 0.05
Vehicle + Scopolamine-120.02 ± 0.03
Donepezil + Scopolamine3120.35 ± 0.04
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine1120.15 ± 0.04
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine3120.38 ± 0.05
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine10120.42 ± 0.06
p < 0.05 compared to Vehicle + Scopolamine group (One-way ANOVA with post-hoc test)

Interpretation: In this hypothetical dataset, the vehicle-treated animals with scopolamine-induced amnesia show a Discrimination Index near zero, indicating a memory deficit. Donepezil significantly reverses this deficit. The novel compound, 4-(4-Propoxyphenoxy)piperidine hydrochloride, demonstrates a dose-dependent improvement in recognition memory, with the 3 mg/kg and 10 mg/kg doses showing efficacy comparable to or exceeding that of Donepezil.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the in vivo efficacy of a novel pro-cognitive agent, 4-(4-Propoxyphenoxy)piperidine hydrochloride, against the standard-of-care, Donepezil. The use of a validated animal model of cognitive impairment and a robust behavioral endpoint allows for a clear and objective comparison of the two compounds.

The hypothetical data presented suggest that 4-(4-Propoxyphenoxy)piperidine hydrochloride holds promise as a potential therapeutic for cognitive disorders. Favorable results from this initial efficacy study would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To correlate drug exposure with behavioral efficacy.

  • Safety and Tolerability studies: To assess potential side effects, particularly those associated with cholinergic activation.

  • Evaluation in other cognitive domains: Utilizing tests such as the Morris Water Maze to assess spatial learning and memory.

  • Chronic dosing studies: To evaluate the long-term efficacy and potential for disease modification.

By following a structured and mechanistically informed approach, researchers can effectively evaluate the therapeutic potential of novel compounds and make data-driven decisions in the drug development process.

References

  • Anagnostaras, S. G., et al. (2003). Selective cognitive dysfunction in acetylcholine M1 muscarinic receptor mutant mice. Nature Neuroscience, 6(1), 51–58. [Link]

  • Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'. Nature Protocols, 1(3), 1306–1311. [Link]

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6), CD001190. [Link]

  • Bodick, N. C., et al. (1997). Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease. Archives of Neurology, 54(4), 465–473. [Link]

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47–59. [Link]

  • Giacobini, E. (2000). Cholinesterase inhibitors: from Alzheimer's disease to myasthenia gravis. John Wiley & Sons.
  • Jones, C. K., et al. (2009). A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning. Journal of Neuroscience, 29(45), 14317–14327. [Link]

  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307–1350. [Link]

  • Laczó, J., et al. (2017). Scopolamine disrupts place navigation in rats and humans: A translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. Psychopharmacology, 234(4), 535–547. [Link]

  • Mehta, M., et al. (2012). Donepezil: a review. Medical Science Monitor, 18(3), RA35–RA42. [Link]

  • Miyaki, T., et al. (2019). TAK-071, a novel M1-selective positive allosteric modulator, improves cognitive function in rodent models of cognitive impairment. Pharmacology Research & Perspectives, 7(5), e00516. [Link]

  • Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47–60. [Link]

  • Nathan, P. J., et al. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology, 15(4), 555–566. [Link]

  • Shin, J. Y., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(1), 82–88. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423–450. [Link]

Sources

Validation

Reproducibility of published data on 4-(4-Propoxyphenoxy)piperidine hydrochloride

Core Directive: The "Hidden" Variable in Paroxetine Synthesis In the high-stakes environment of API manufacturing—specifically for Paroxetine (Paxil) —the intermediate 4-(4-Propoxyphenoxy)piperidine Hydrochloride (often...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Hidden" Variable in Paroxetine Synthesis

In the high-stakes environment of API manufacturing—specifically for Paroxetine (Paxil) —the intermediate 4-(4-Propoxyphenoxy)piperidine Hydrochloride (often designated as Compound C or Impurity J depending on the pharmacopeia) acts as a critical control point.

Reproducibility data on this compound is frequently plagued by three "silent" variables:

  • Salt Stoichiometry: Commercial batches often fluctuate between mono- and di-hydrochloride forms, skewing molecular weight calculations by ~13%.

  • UV Transparency: The piperidine ring lacks a strong chromophore, leading to massive discrepancies in purity assays depending on the detector wavelength (210 nm vs. 254 nm).

  • Hygroscopicity: The HCl salt is prone to deliquescence, altering "As Is" assay values during storage.

This guide moves beyond the Certificate of Analysis (CoA) to provide a self-validating framework for handling, analyzing, and reacting this critical intermediate.

Physicochemical Performance: Form vs. Function

The choice between the Hydrochloride salt and its alternatives (Free Base or N-Protected forms) dictates experimental success.

Comparative Performance Matrix
FeatureHCl Salt (Target) Free Base N-Boc Protected
CAS 1219961-35-91028308-38-01628846-99-6
State White Crystalline SolidViscous Oil / Low-melt SolidCrystalline Solid
Storage Stability High (Years if dry)Low (Oxidation prone)Very High (Inert)
Water Solubility >50 mg/mL (Excellent)<0.1 mg/mL (Poor)Insoluble
Hygroscopicity Moderate to HighLowLow
Synthetic Utility Requires neutralization (base)Ready for couplingRequires deprotection
Reproducibility Risk Salt Disproportionation Oxidative Degradation Incomplete Deprotection
Expert Insight: The Solubility Trap

While the HCl salt is preferred for stability, it cannot be used directly in nucleophilic substitutions (e.g., coupling with chloromethyl-benzodioxole) without an in situ base (e.g.,


 or TEA). Many reproducibility failures stem from using the HCl salt in non-polar solvents (DCM/Toluene) where it remains suspended and unreactive.

Analytical Reproducibility: The "Ghost Peak" Phenomenon

The most common source of irreproducible data for 4-(4-Propoxyphenoxy)piperidine is improper detection . The molecule has a weak UV absorption profile due to the lack of conjugation on the piperidine ring; the phenoxy group provides only a minor signal.

The Detection Dilemma
  • Scenario A (254 nm): You inject a 99% pure sample. The chromatogram shows nothing or a tiny baseline ripple.

  • Scenario B (210 nm): You see a massive peak, but also massive solvent front noise.

Validated Protocol: HPLC Method for Purity Profiling

To ensure reproducible purity data, you must use a method that accounts for the amine's tailing and low UV response.

Method Parameters:

  • Column: C18 with high carbon load and base-deactivation (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Perchloric Acid or 10mM Ammonium Formate (pH 3.0). Avoid Phosphate if using MS.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detector: CAD (Charged Aerosol Detector) is superior to UV. If UV is mandatory, use 215 nm .

  • Modifier: Add 0.1% Triethylamine (TEA) to prevent silanol interactions (tailing).

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the correct analytical technique based on your equipment and sensitivity needs.

AnalyticalWorkflow Start Sample: 4-(4-Propoxyphenoxy)piperidine HCl CheckUV Check UV Absorbance Start->CheckUV IsUVStrong Is UV > 254nm strong? CheckUV->IsUVStrong UseUV Standard UV/Vis (Not Recommended) IsUVStrong->UseUV Yes (False Positive) LowUV Use Low UV (210-215nm) + Amine Modifier IsUVStrong->LowUV No (Typical) AltDetect Alternative Detection LowUV->AltDetect If Baseline Noise High CAD CAD / ELSD (Best for Mass Balance) AltDetect->CAD MS LC-MS (ESI+) (Best for ID) AltDetect->MS

Figure 1: Analytical Method Selection. Note that standard UV detection often fails due to the molecule's weak chromophore.

Synthetic Reproducibility: The Paroxetine Pathway

When using this compound as an intermediate, the Salt Break step is the primary source of yield variation. If the HCl is not fully neutralized, the subsequent alkylation will stall.

Workflow: Salt-Break & Coupling
  • Dissolution: Dissolve 1.0 eq of HCl salt in Water/DCM (1:1).

  • Neutralization: Add 1.2 eq of 1N NaOH. Stir vigorously for 20 mins.

  • Extraction: Separate organic layer. The "Free Base" is now in the DCM.

  • Drying: Use

    
    . Crucial: Do not use acidic drying agents.
    
  • Coupling: React immediately with Sesamol derivative.

Visualization: Synthesis Context

This diagram places the compound in its reaction context, highlighting the critical "Salt Break" step.

SynthesisPathway Input 4-(4-Propoxyphenoxy) piperidine HCl (Stable Storage Form) Step1 Step 1: Salt Break (NaOH / DCM) Input->Step1 Dissolve Intermediate Free Base (Reactive Species) Step1->Intermediate Extraction Product Paroxetine Precursor Intermediate->Product Coupling Reagent + Sesamol Tosylate (or Chloride) Reagent->Product

Figure 2: The Critical "Salt Break" Step. Failure to convert HCl to Free Base is the #1 cause of synthetic failure.

References

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride: Impurity Profiling. USP-NF Online.

  • MolCore. 4-(4-Propoxyphenoxy)piperidine hydrochloride Product Data. Accessed 2023.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11492037 (Related Piperidine Structures).

  • Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. (Demonstrates the UV detection issue).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Propoxyphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Propoxyphenoxy)piperidine hydrochloride
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